Methyl 6-Chloro-2,3-dihydrobenzofuran-3-acetate
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Overview
Description
Preparation Methods
The synthesis of Methyl 6-Chloro-2,3-dihydrobenzofuran-3-acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods are designed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 6-Chloro-2,3-dihydrobenzofuran-3-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include bases, acids, and transition-metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-Chloro-2,3-dihydrobenzofuran-3-acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-Chloro-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s anticancer properties are linked to its capacity to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Methyl 6-Chloro-2,3-dihydrobenzofuran-3-acetate can be compared with other benzofuran derivatives such as:
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-acetate: This compound also exhibits biological activities but differs in its specific functional groups and applications.
3-Benzofuranacetic acid, 6-chloro-2,3-dihydro-, methyl ester: Another similar compound with slight variations in its molecular structure and properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11ClO3 |
---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
methyl 2-(6-chloro-2,3-dihydro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C11H11ClO3/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7H,4,6H2,1H3 |
InChI Key |
UJRHCGZDUKQDRF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
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